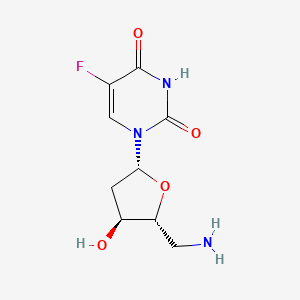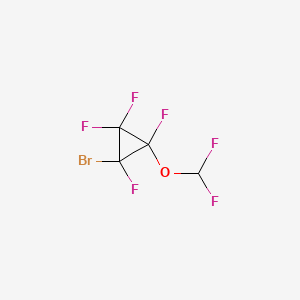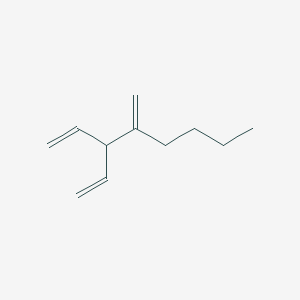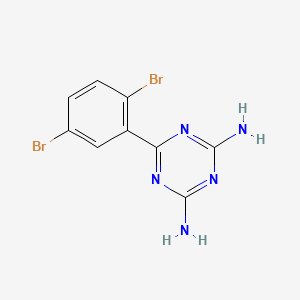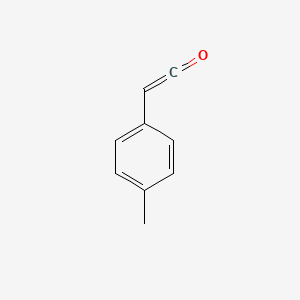
1,3-Thiazole-4,5-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Thiazoledicarbonyl dichloride is a chemical compound with the molecular formula C₅HCl₂NO₂S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
準備方法
The synthesis of 4,5-thiazoledicarbonyl dichloride typically involves the reaction of thiazole derivatives with oxalyl chloride. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidinone derivatives, which are then reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
化学反応の分析
4,5-Thiazoledicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding substituted thiazole derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: In the presence of water, it can hydrolyze to form thiazole carboxylic acids and hydrochloric acid.
Common reagents used in these reactions include oxalyl chloride, acetonitrile, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4,5-Thiazoledicarbonyl dichloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Thiazole derivatives, including 4,5-thiazoledicarbonyl dichloride, have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound is used in the development of organic electronic materials, such as dye-sensitized solar cells.
作用機序
The mechanism of action of 4,5-thiazoledicarbonyl dichloride involves its reactivity with nucleophiles and its ability to form stable heterocyclic structures. The molecular targets and pathways involved depend on the specific application. For instance, in medicinal chemistry, thiazole derivatives may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
4,5-Thiazoledicarbonyl dichloride can be compared with other thiazole derivatives, such as thiazolidinediones and thiazolothiazoles. These compounds share similar structural features but differ in their chemical reactivity and applications. For example:
特性
CAS番号 |
57062-18-7 |
|---|---|
分子式 |
C5HCl2NO2S |
分子量 |
210.04 g/mol |
IUPAC名 |
1,3-thiazole-4,5-dicarbonyl chloride |
InChI |
InChI=1S/C5HCl2NO2S/c6-4(9)2-3(5(7)10)11-1-8-2/h1H |
InChIキー |
ZQMXEFGDNFDBIS-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C(S1)C(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(tert-Butylperoxy)[(1,1-diphenylethyl)peroxy]dimethylsilane](/img/structure/B14624311.png)
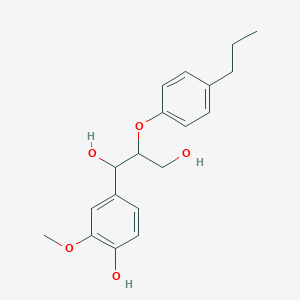

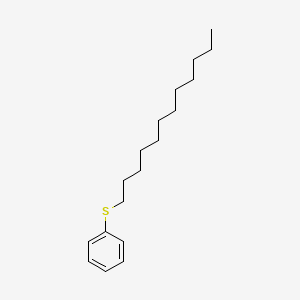
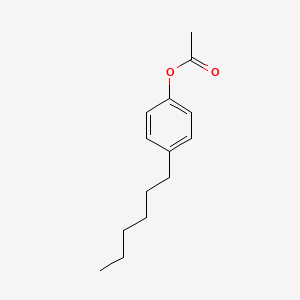
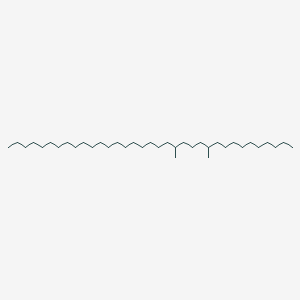
![N,N-Dimethyl-N'-(4-{[6-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)urea](/img/structure/B14624346.png)
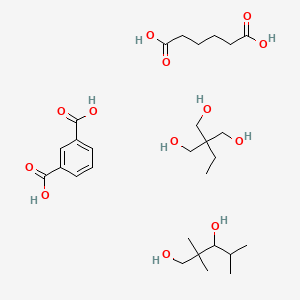
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
